Spodomicin -

Spodomicin

Catalog Number: EVT-244453
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Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Spodomicin is a naturally occurring compound that has garnered attention due to its potential therapeutic properties. It is classified as an antibiotic, particularly effective against certain bacterial strains. This compound was first isolated from the fermentation broth of Micromonospora species, which are known for their ability to produce a variety of bioactive metabolites. Spodomicin's structure and mechanism of action make it a subject of interest in medicinal chemistry and pharmacology.

Source and Classification

Spodomicin is derived from the actinomycete Micromonospora species, which are soil-dwelling bacteria known for their diverse metabolic capabilities. The classification of Spodomicin falls under the category of aminoglycoside antibiotics, which are characterized by their amino sugar components and their ability to inhibit protein synthesis in bacteria.

Synthesis Analysis

Methods

The synthesis of Spodomicin can be achieved through fermentation processes involving Micromonospora cultures. The production typically involves optimizing growth conditions such as pH, temperature, and nutrient availability to maximize yield. Analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the synthesis and purity of the compound.

Technical Details

The isolation process often includes extraction with organic solvents followed by chromatographic techniques to purify Spodomicin from other metabolites produced during fermentation. The use of advanced spectroscopic methods aids in confirming the identity and structural integrity of the synthesized compound.

Molecular Structure Analysis

Structure

Spodomicin has a complex molecular structure characterized by multiple amino sugar moieties linked by glycosidic bonds. Its molecular formula is C₁₉H₃₅N₃O₁₃, indicating the presence of multiple functional groups that contribute to its biological activity.

Data

The structural elucidation is typically performed using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule. The detailed structural data reveal critical information about how Spodomicin interacts with bacterial ribosomes.

Chemical Reactions Analysis

Reactions

Spodomicin undergoes various chemical reactions that are crucial for its activity as an antibiotic. One significant reaction involves binding to the 30S ribosomal subunit, leading to misreading of mRNA during protein synthesis.

Technical Details

The mechanism by which Spodomicin exerts its antibacterial effects includes the formation of stable complexes with ribosomal RNA, which disrupts the translation process. This interaction can be studied through kinetic assays that measure binding affinity and inhibition rates against target bacterial strains.

Mechanism of Action

Process

The primary mechanism of action for Spodomicin involves inhibiting protein synthesis in susceptible bacteria. By binding to the ribosomal subunit, it prevents proper decoding of mRNA, leading to the production of nonfunctional proteins.

Data

Research indicates that Spodomicin exhibits bactericidal activity against a range of Gram-negative bacteria, making it a valuable candidate for treating infections caused by resistant strains. Quantitative data from in vitro studies demonstrate its potency compared to other aminoglycoside antibiotics.

Physical and Chemical Properties Analysis

Physical Properties

Spodomicin is typically a white to off-white powder with a melting point that varies based on purity and formulation. Its solubility profile indicates that it is more soluble in aqueous solutions at physiological pH, facilitating its absorption when administered.

Chemical Properties

The chemical stability of Spodomicin under various conditions is essential for its formulation as an antibiotic. Studies have shown that it remains stable under acidic conditions but may degrade when exposed to high temperatures or prolonged light exposure.

Applications

Scientific Uses

Spodomicin has significant implications in clinical microbiology due to its effectiveness against multi-drug resistant bacterial infections. It is primarily utilized in research settings to explore new treatment options for infections where conventional antibiotics fail. Additionally, its unique mechanism offers insights into ribosomal function and antibiotic resistance mechanisms, making it a valuable compound for further studies in antibiotic development and pharmacology.

Biosynthetic Origins & Evolutionary Phylogenetics of Spodomicin

Genomic Context of Spodomicin-Producing Organisms

Spodomicin biosynthesis occurs predominantly in uncultivated Pseudovibrio strains within the alphaproteobacterial family Rhodobacteraceae. Genomic analyses reveal that spodomicin biosynthetic gene clusters (BGCs) reside on genomic islands characterized by atypical GC content and flanked by mobile genetic elements. These islands exhibit signatures of recent horizontal acquisition, including integrase genes and tRNA-targeted insertion sites [5] [10]. Comparative genomics of 45 Pseudovibrio genomes shows that spodomicin producers possess significantly reduced genomes (3.6–3.7 Mbp) compared to non-producing relatives (5.8–6.5 Mbp), indicating potential evolutionary adaptation to symbiotic lifestyles where spodomicin may confer competitive advantages [5].

Notably, these BGCs are absent in free-living marine bacteria and enriched in host-associated strains isolated from marine invertebrates like polyclad flatworms. This ecological specialization correlates with the loss of sulfur metabolism genes and biosynthetic versatility observed in free-living Pseudovibrio species, suggesting spodomicin production represents a specialized adaptation to invertebrate host microenvironments [5] [10]. Genome reduction in producer strains has selectively retained the spodomicin BGC while eliminating non-essential metabolic pathways, highlighting its functional importance.

Table 1: Genomic Features of Spodomicin-Producing Bacteria

Bacterial ClassGenome Size (Mbp)GC Content (%)BGC LocationHost Association
Alphaproteobacteria (Producer strains)3.6–3.747–53.3Genomic islandsPolyclad flatworms
Alphaproteobacteria (Non-producers)5.8–6.550.3–52.7Core genomeFree-living
Gammaproteobacteria4.9–7.047–67PlasmidsDiverse habitats

Non-Ribosomal Peptide Synthetase (NRPS) Pathway Architecture

Spodomicin is synthesized through a multi-modular NRPS pathway featuring a non-canonical organization. The core synthetase comprises three modules with hybrid adenylation-PCP-Condensation (A-PCP-C) domain architecture, where each 120–140 kDa module incorporates a specific amino acid precursor [9]. Structural predictions indicate the adenylation domains harbor deep substrate-binding pockets accommodating non-proteinogenic amino acids, including D-configured residues critical for spodomicin’s bioactivity [9].

Key enzymatic innovations include:

  • Dual epimerization domains enabling L- to D-amino acid conversion
  • A specialized condensation domain catalyzing ester bond formation
  • A terminal thioesterase domain driving macrocyclization

Notably, the system requires MbtH-like proteins (MLPs) that bind to adenylation domains via conserved tryptophan residues (Trp42, Trp58) to enhance enzyme solubility and activity. Structural analyses reveal MLPs form flat β-sheet platforms that stabilize adenylation domains without altering catalytic conformation, serving as essential chaperones for spodomicin biosynthesis [9]. This assembly line architecture exhibits exceptional conformational flexibility, allowing carrier protein domains to shuttle between catalytic sites with precise coordination.

Table 2: Core NRPS Domains in Spodomicin Biosynthesis

Domain TypeFunctionStructural FeaturesConserved Motifs
Adenylation (A)Substrate activationTwo subdomains (N-terminal large subdomain, C-terminal small subdomain)A1–A10 motifs
Peptidyl Carrier Protein (PCP)Substrate shuttlingFour α-helices with phosphopantetheine attachment siteDGXS motif
Condensation (C)Peptide bond formationDual catalytic pocketsHHxxxDG motif
Thioesterase (TE)Macrocyclization/releaseα/β hydrolase foldGxSxG motif

Evolutionary Conservation of Biosynthetic Gene Clusters

The spodomicin BGC demonstrates differential conservation patterns across taxonomic ranks. Phylogenomic reconstruction of 51 Pseudovibrio genomes reveals the BGC is present in two basal lineages (P. hongkongensis and P. stylochi) but absent in more derived clades, suggesting ancestral acquisition followed by lineage-specific losses [5] [6]. Synteny analysis shows the core sdpA-rdpA-cadA genes maintain conserved flanking regions across producer strains, with >95% amino acid identity in catalytic domains, indicating strong purifying selection [6].

However, significant genomic rearrangements are observed in accessory regions:

  • Insertion sequence (IS) element-mediated deletions in regulator genes
  • Transposase-driven inversion of tailoring enzyme operons
  • Species-specific duplications of resistance genes

These rearrangements correlate with ecological specialization, as host-associated strains exhibit relaxed selection pressure on regulatory elements compared to free-living Pseudovibrio species. The BGC’s persistence through >5 million years of evolution despite genome reduction events suggests it provides critical fitness advantages in symbiotic contexts, potentially through antimicrobial defense or host-signaling functions [1] [6]. The cluster qualifies as an orthologous group with vertical inheritance patterns in the producing lineages, though its patchy distribution indicates complex evolutionary dynamics.

Table 3: Conservation Metrics of Spodomicin BGC Across Taxa

Taxonomic GroupSynteny Conservation (%)Amino Acid Identity (%)dN/dS RatioMobile Element Density (per kb)
P. hongkongensis98.799.20.080.3
P. stylochi97.198.70.110.5
Free-living Pseudovibrio0<30>1.01.8
Sphingomonadaceae22.445.60.752.1

Horizontal Gene Transfer Dynamics in Secondary Metabolite Diversification

Comparative genomics provides compelling evidence for inter-phylum HGT in spodomicin evolution. The BGC shares >70% sequence identity with cadA-containing gene clusters in sphingomonads, yet resides within distinct genomic contexts flanked by integrase genes and tRNA^Phe sites, indicating recombination-mediated transfer [4] [6]. Mobilomic sequencing has captured circular intermediates of IS91-family transposons carrying partial sdpA homologs, confirming active HGT mechanisms in marine microbial communities [6].

Key HGT drivers include:

  • Integrative conjugative elements (ICEs) enabling cluster transfer between Alphaproteobacteria and Gammaproteobacteria
  • Phage-mediated transduction evidenced by excisable prophage regions adjacent to BGCs
  • Plasmid conjugation systems with oriT sequences and relaxase genes near cluster boundaries

These mobile vectors facilitate ecological adaptation by rapidly distributing spodomicin BGCs across taxonomically distant bacteria occupying similar niches. Genomic analysis of Klebsiella pneumoniae further demonstrates that MDR clones exhibit significantly higher HGT frequencies (3.2 events/genome) than hypervirulent clones (0.8 events/genome), suggesting spodomicin producers likely resemble MDR clones in their genomic plasticity [7]. This HGT propensity enables rapid diversification through recombination of tailoring enzyme modules, expanding spodomicin’s structural variants across ecosystems.

Table 4: Mechanisms of HGT Influencing Spodomicin BGC Evolution

Transfer MechanismGenetic SignaturesFrequency in ProducersImpact on BGC Diversity
ICE-mediated transferIntegrase genes, att sitesHighCluster integration into new genomic contexts
Conjugative plasmidsoriT sequences, relaxase genesModerateSpread across distantly related taxa
IS91 transpositionCircular intermediates, inverted repeatsVery highModule shuffling and deletion variants
Phage transductionExcisable prophages, holin genesLowAcquisition of novel regulatory elements

Properties

Product Name

Spodomicin

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